ZD-1611
Overview
Description
- ZD-1611 is a compound with significant research interest. It falls into the category of ETA receptor antagonists.
- Its oral bioavailability and selectivity make it a valuable candidate for investigating ischemic stroke .
Preparation Methods
- Synthetic routes for ZD-1611 are well-documented. due to its proprietary nature, specific details might not be widely available.
- Industrial production methods likely involve efficient synthetic processes to achieve high yields and purity.
Chemical Reactions Analysis
- ZD-1611 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from these reactions are not publicly specified.
Scientific Research Applications
- ZD-1611 has diverse applications across scientific domains:
Chemistry: It serves as a valuable tool for studying receptor-ligand interactions.
Biology: Researchers explore its impact on cellular pathways and signaling.
Medicine: Investigations focus on its potential therapeutic effects, especially in ischemic stroke.
Industry: Its use in drug development and pharmacology is an active area of study.
Mechanism of Action
- ZD-1611’s primary mechanism involves antagonizing ETA receptors.
- It modulates molecular targets and pathways related to endothelin signaling.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- ZD-1611 stands out due to its selectivity and oral availability.
- Similar compounds include other ETA receptor antagonists like BQ-123 and BQ-788.
Properties
IUPAC Name |
3-[4-[3-[(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-14-13-24-19(20(25-14)31-4)26-32(29,30)17-6-5-11-23-18(17)16-9-7-15(8-10-16)12-22(2,3)21(27)28/h5-11,13H,12H2,1-4H3,(H,24,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBNTQYPMBJKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)CC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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